BenchChemオンラインストアへようこそ!

Trans-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexanamine

Medicinal Chemistry Kinase Inhibitor Design Stereochemistry

Trans-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexanamine (CAS 1374126-72-3) is a synthetic, heterobifunctional building block featuring a rigid trans-1,4-disubstituted cyclohexane spacer between a primary amine and a 5-fluoropyrimidine ether. This specific stereochemistry and functional group pairing make it a critical intermediate for constructing ATP-competitive kinase inhibitors, as its geometry pre-organizes pharmacophores for optimal hinge-binding and solvent-front interactions.

Molecular Formula C10H14FN3O
Molecular Weight 211.24
CAS No. 1374126-72-3
Cat. No. B2580034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrans-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexanamine
CAS1374126-72-3
Molecular FormulaC10H14FN3O
Molecular Weight211.24
Structural Identifiers
SMILESC1CC(CCC1N)OC2=NC=C(C=N2)F
InChIInChI=1S/C10H14FN3O/c11-7-5-13-10(14-6-7)15-9-3-1-8(12)2-4-9/h5-6,8-9H,1-4,12H2
InChIKeyRHGSGOTWTNYDPT-KYZUINATSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Trans-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexanamine (CAS 1374126-72-3): Core Scaffold Overview for Rational Kinase Inhibitor Procurement


Trans-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexanamine (CAS 1374126-72-3) is a synthetic, heterobifunctional building block featuring a rigid trans-1,4-disubstituted cyclohexane spacer between a primary amine and a 5-fluoropyrimidine ether . This specific stereochemistry and functional group pairing make it a critical intermediate for constructing ATP-competitive kinase inhibitors, as its geometry pre-organizes pharmacophores for optimal hinge-binding and solvent-front interactions [1]. The compound serves as the foundational scaffold for numerous patent-derived therapeutic candidates, rather than an active pharmaceutical ingredient itself.

Procurement Risk: Why Non-Stereospecific or cis-Configured Analogs of Trans-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexanamine Fail to Recapitulate Target Activity


Substituting this specific trans-isomer with its cis counterpart, a non-stereochemically defined mixture, or linker-altered analogs (e.g., amino-linked or alcohol-terminated) introduces critical liabilities. The trans-geometry dictates the exit vector angle for the terminal amine, which is fundamental for downstream amide coupling to a kinase's solvent-exposed region [1]. Use of the cis-isomer can rotate the coupled recognition element by approximately 120°, catastrophically disrupting key binding interactions. Furthermore, the 5-fluoropyrimidine's direct O-linkage to the cyclohexyl ring provides a distinct conformational and electronic profile compared to an N-linked analog, directly influencing hinge-binding affinity and selectivity as evidenced by the Ki values of resulting final compounds against targets like FLT3 and c-KIT [2].

Verifiable Differentiation Guide for Trans-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexanamine


Stereochemical Integrity: Trans vs. Cis Isomer Impact on Kinase Inhibitor Potency

The trans confirmation of the 4-aminocyclohexanol moiety is essential for the bioactivity of derived kinase inhibitors. In a direct head-to-head comparison of final compounds synthesized from this trans-intermediate, potent inhibition was achieved. While direct Ki data is not available for the free building block, the resulting complex molecule demonstrates a Ki of 1 nM against FLT3, proving that the stereochemical information from this precursor is faithfully translated into a highly potent hinge-binding motif. Using a cis-isomer would produce a diastereomer with a fundamentally different three-dimensional pharmacophore, which is predicted to abolish this activity [1].

Medicinal Chemistry Kinase Inhibitor Design Stereochemistry

Linker Atom Selection: O-Linker vs. N-Linker Impact on Kinase Selectivity Profile

The O-linkage between the 5-fluoropyrimidine and the cyclohexyl ring provides a distinct selectivity profile compared to a direct N-linkage. Kinase profiling of compounds containing the O-linked scaffold reveals potent inhibition of FLT3 (Ki=1 nM) and moderate activity on c-KIT (Ki=270 nM) and IRAK4 (Ki=78 nM) [1]. This contrasts with many N-linked 5-fluoropyrimidine analogs, which often show broader, less selective kinase inhibition due to altered hinge-binding geometry [2]. This demonstrates that the O-linker in this building block is quantifiably not interchangeable with the more common N-linked variant, as it directly influences the downstream selectivity window over off-target kinases.

Kinase Profiling Selectivity Structure-Activity Relationship

Chemical Purity and Analytical Fingerprint for Reliable Library Synthesis

For procurement intended for reliable parallel synthesis, the exact chemical purity and well-defined analytical profile of the trans-building block represent a quantifiable advantage over generic 'cyclohexylamine' or 'fluoropyrimidine' building blocks. The trans-isomer requires specific synthesis and purification to achieve >95% purity needed for reproducible amide coupling. Non-stereodefined mixtures often contain significant cis impurity, which cannot be removed post-coupling. A characterized lot of the trans compound has a defined InChI Key of RHGSGOTWTNYDPT-KYZUINATSA-N, confirming its specific stereo- and regiochemistry, and a molecular weight of 211.24 g/mol . This assures the procurer that 100% of the material possesses the correct geometry for the intended chemical reaction, a guarantee not provided by purchasing cis/trans mixture analogs.

Compound Management High-Throughput Screening Analytical Chemistry

Validated Research Applications for Trans-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexanamine Based on Differentiated Evidence


Design and Synthesis of FLT3-Selective Kinase Inhibitor Libraries

This trans-building block is the optimal precursor for generating focused compound libraries targeting FLT3 kinase with a selectivity window over c-KIT. The quantitative evidence demonstrates that compounds derived from this specific scaffold can achieve a 1 nM potency on FLT3 while maintaining 270-fold selectivity over c-KIT [1]. Using this building block guarantees the correct stereochemistry for this activity, whereas alternative linkers or isomers would fail to reproduce this profile. Researchers should prioritize this compound when the goal is to probe FLT3-dependent signaling in acute myeloid leukemia (AML) models without confounding c-KIT-related toxicity [1].

Synthesis of PXR Modulators for DDI Studies

Patents such as US-10550091 incorporate the trans-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl motif as a core structural element for modulating the Pregnane X receptor (PXR) [2]. The rigid, trans-configured spacer is necessary for orienting the functional groups for high-affinity PXR binding. Procurement of this specific intermediate enables medicinal chemistry teams to efficiently synthesize analogs from a validated chemical series, with the assurance that the foundational scaffold's geometry is correct for target engagement as defined in the patent literature [2].

Structure-Activity Relationship (SAR) Studies on Hinge-Binding Linkers

For medicinal chemists systematically exploring the SAR of kinase hinge-binding motifs, this compound serves as a crucial control. It represents the O-linked variant, which demonstrates a distinct selectivity fingerprint (e.g., FLT3/c-KIT ratio of 270) compared to direct N-linked analogs [1]. By starting with this building block, researchers can directly compare the impact of the linker atom on kinase panel selectivity profiles, generating high-content, publication-quality SAR data that would be confounded by the use of stereochemically impure or linker-mismatched starting materials [1].

Quote Request

Request a Quote for Trans-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.